molecular formula C28H46N2O12 B11830187 (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B11830187
M. Wt: 602.7 g/mol
InChI Key: ADJYXGBSZXWRNW-UPHRSURJSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic compound with a unique structure that includes a cyclooctene ring, multiple ethoxy groups, and a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves a multi-step process. One common method includes the reaction of cyclooctene with ethoxy groups under controlled conditions to form the intermediate compounds. These intermediates are then reacted with dioxopyrrolidinyl groups to form the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different alkyl or aryl groups attached to the ethoxy chains.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with molecular targets through its functional groups. The dioxopyrrolidinyl moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethoxy chains provide flexibility and solubility, allowing the compound to interact with various molecular targets in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate lies in its combination of a cyclooctene ring with multiple ethoxy groups and a dioxopyrrolidinyl moiety. This structure provides a balance of reactivity, flexibility, and solubility, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C28H46N2O12

Molecular Weight

602.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34)/b2-1-

InChI Key

ADJYXGBSZXWRNW-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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